Trifluoroacetaldehyde hydrate

描述

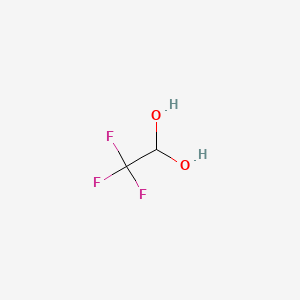

Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoro-1,1-ethanediol, is a chemical compound with the molecular formula C2HF3O·H2O. It is a colorless liquid that is highly soluble in water and exhibits a pungent odor. This compound is widely used in various chemical reactions due to its unique properties, particularly its ability to introduce trifluoromethyl groups into organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde hydrate can be synthesized through several methods. One common method involves the reduction of trifluoroacetic acid using lithium aluminium hydride in diethyl ether . Another method includes the cathodic reduction of bromotrifluoromethane in dimethylformamide with aluminium as the anode . Additionally, the vapor-phase oxidation of trifluoroethanol can also yield trifluoroacetaldehyde .

Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of 1,1,1-trifluoroethane, oxygen, and nitrogen in the presence of a catalyst such as iron(III) oxide or copper(II) oxide on aluminum fluoride at elevated temperatures and pressures . The resulting product is then absorbed in water to form the hydrate.

化学反应分析

Reaction with Amino Acids, Nucleotides, and other Biological Molecules

Trifluoroacetaldehyde can react with the amino groups of ATP, GMP, CMP, L-citrulline, and urea to form stable imines . It also reacts with L-cysteine methyl ester and 2-mercaptoethylamine to form stable thiazolidine derivatives, but does not react with N-acetyl-L-cysteine . Glutathione reacts with trifluoroacetaldehyde to form (2R,5R)- and (2S,5R)-5-amino-6-[(carboxymethyl)imino] .

As a Trifluoromethylating Reagent

Trifluoroacetaldehyde hydrate can be used as a trifluoromethyl source in nucleophilic trifluoromethylation protocols . Theoretical calculations suggest that deprotonation of this compound and subsequent CF3 release from potassium salt are highly exothermic processes, which drives the reaction .

Castagnoli–Cushman Reaction (CCR)

Azomethines based on this compound have been researched in the Castagnoli–Cushman reaction (CCR) .

Dehydration of this compound

This compound in an aqueous solution can be dehydrated by adding a water-soluble inorganic salt to the solution, heating it, and recovering the trifluoroacetaldehyde vapor . This method avoids polymerization of the trifluoroacetaldehyde .

Reaction with Enamines and Imines

Trifluoroacetaldehyde ethyl hemiacetal or hydrate reacts with enamines derived from methyl ketones to yield β-hydroxy-β-trifluoromethyl ketones . Similarly, imines react with trifluoroacetaldehyde ethyl hemiacetal or hydrate to afford β-hydroxy-β-trifluoromethyl ketones . Difluoroacetaldehyde ethyl hemiacetal and pentafluoropropionaldehyde also participate in this reaction .

科学研究应用

Applications in Organic Synthesis

1. Synthesis of Trifluoroethylamino Derivatives

Trifluoroacetaldehyde hydrate is primarily used to prepare trifluoroethylamino derivatives through reductive amination reactions. The process involves forming N,O-acetal intermediates, which are subsequently reduced using sodium borohydride or 2-picoline borane complex. This method yields moderate to good amounts of desired compounds .

2. Nucleophilic Trifluoromethylation

Recent studies have demonstrated the effectiveness of this compound as a trifluoromethyl source in nucleophilic trifluoromethylation reactions. It has been shown to react with various carbonyl compounds, yielding satisfactory results in terms of reaction efficiency and product yield . For example, one study reported yields of up to 64% when this compound was used in conjunction with potassium tert-butoxide as a base .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds targeting neurological pathways. It has been utilized in the development of drugs aimed at GABAB receptors, showcasing its potential in therapeutic applications. Additionally, it plays a role in synthesizing trifluoromethylated oxadiazoles, which are compounds of interest for their biological activities .

Agricultural Uses

In agriculture, this compound functions as an agricultural chemical with applications as a fungicide and bactericide. Its efficacy in controlling plant pathogens makes it valuable for crop protection strategies .

Environmental Considerations

Research has also explored the environmental impact of this compound and its derivatives. Studies indicate that while it can be toxic to aquatic organisms at high concentrations, its effects are variable depending on the specific ecosystem and concentration levels used .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Preparation of trifluoroethylamino derivatives | Moderate to good yields |

| Nucleophilic Chemistry | Trifluoromethylation of carbonyl compounds | Up to 64% yield |

| Pharmaceuticals | Synthesis of GABAB receptor-targeting drugs | Effective intermediate |

| Agriculture | Fungicide and bactericide | Effective pathogen control |

| Environmental Science | Toxicity assessments on aquatic organisms | Variable toxicity levels |

Case Study: Nucleophilic Trifluoromethylation

In a study focusing on nucleophilic trifluoromethylation using this compound, researchers achieved notable yields across various substrates. The reaction conditions were optimized for different bases and temperatures, indicating the versatility of this compound in synthetic methodologies .

作用机制

The precise mechanism of action of trifluoroacetaldehyde hydrate is not fully understood. it is hypothesized to function as a Lewis acid, forming complexes with nucleophiles and facilitating the formation of carbon-carbon bonds . Additionally, it is believed to participate in hydrogen bond formation, which stabilizes reaction intermediates and promotes the formation of desired products .

相似化合物的比较

Trifluoroacetaldehyde hydrate is unique due to its high reactivity and ability to introduce trifluoromethyl groups into organic molecules. Similar compounds include:

Chloral (trichloroacetaldehyde): Similar in structure but contains chlorine atoms instead of fluorine.

Bromal (tribromoacetaldehyde): Contains bromine atoms instead of fluorine.

Iodal (triiodoacetaldehyde): Contains iodine atoms instead of fluorine.

These compounds share similar reactivity patterns but differ in their chemical properties and applications due to the different halogen atoms present.

生物活性

Trifluoroacetaldehyde hydrate (TFAH), a compound with the formula C₂H₃F₃O₂, has garnered interest in the field of medicinal chemistry and toxicology due to its unique reactivity and potential biological implications. This article aims to explore the biological activity of TFAH, focusing on its interactions with cellular components, potential applications in drug synthesis, and relevant case studies.

TFAH is a trihaloacetaldehyde that exhibits significant reactivity towards various biological nucleophiles, such as amino acids and nucleotides. Its structure allows it to form covalent bonds with these nucleophiles, leading to the formation of stable adducts. The primary reactions involve:

- Modification of Amino Acids : TFAH reacts preferentially with thiol groups (SH) over amine (NH₂) and hydroxyl (OH) groups, indicating a strong electrophilic nature. For instance, it forms stable thiazolidine derivatives when reacted with L-cysteine and glutathione .

- Formation of Imines : TFAH can react with amino groups in nucleotides such as ATP and GMP to form stable imines, which may influence cellular metabolism .

Biological Significance

The biological significance of TFAH is underscored by its potential roles in both therapeutic applications and toxicological contexts:

- Therapeutic Applications : The ability of TFAH to modify cellular nucleophiles suggests its utility in synthesizing prodrugs or novel therapeutic agents. For example, reactions involving L-cysteine could lead to the development of stereoselective cysteine prodrugs .

- Toxicological Concerns : While TFAH has potential therapeutic benefits, its reactivity may also pose risks. The covalent modification of proteins and nucleic acids can lead to toxic effects and has been linked to oxidative stress and cellular damage .

Study 1: Reaction with Amino Acids

A study investigated the reaction of TFAH (10 mM) with various amino acids (100 mM) at physiological conditions (pH 7.0, 30°C). The results indicated that only L-cysteine formed stable adducts, which were characterized as thiazolidine derivatives. The diastereoisomers formed were analyzed using homonuclear Overhauser effect experiments, revealing a ratio of 2.8:1 at 37°C .

| Amino Acid | Reaction Outcome |

|---|---|

| L-Cysteine | Stable thiazolidine derivatives |

| N-Acetyl-L-Cysteine | No reaction |

| Glutathione | Formation of oxathiane derivatives |

Study 2: Toxicity Assessment

A review highlighted the potential toxicity associated with aldehydes, including TFAH. It emphasized the oxidative stress mediated by such compounds that could lead to genetic alterations and disrupt hematopoietic functions . The study suggested a need for further research into the long-term effects of exposure to TFAH.

Research Findings

Recent research has expanded on the utility of TFAH in synthetic methodologies:

- Castagnoli–Cushman Reaction : Research demonstrated that azomethines derived from TFAH could be utilized in the Castagnoli–Cushman reaction for synthesizing diverse heterocycles. However, the trifluoromethyl group was found to decrease the reactivity of these azomethines significantly .

- Fluorination Methods : TFAH has been developed as a precursor for generating CF₃CHN₂ under basic conditions, providing a safer alternative for introducing trifluoromethyl groups into organic molecules .

常见问题

Basic Research Questions

Q. What are the critical purification methods for Trifluoroacetaldehyde hydrate to ensure anhydrous conditions in synthetic applications?

- Methodological Answer : Commercial this compound (often containing excess water) can be dried using calcium chloride (CaCl₂). For instance, stirring 5.00 g of the hydrate with 1.21 g CaCl₂ in anhydrous Et₂O for 2 hours, followed by suction filtration and solvent removal under reduced pressure, yields a partially dried product (CF₃CH(OH)₂·½H₂O) with >95% purity . Alternative methods include distillation over P₂O₅ to generate anhydrous forms .

Q. What key physical and chemical properties of this compound are critical for experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Miscible with water, ethanol, ether, and organic solvents .

- Stability : Hygroscopic; prone to dehydration under acidic or thermal conditions .

- Hazard : Classified as a testicular toxicant; requires handling in ventilated fume hoods .

- Storage : Must be sealed in anhydrous containers to prevent hydrolysis .

Advanced Research Questions

Q. How is this compound utilized as a trifluoromethyl (CF₃⁻) source in nucleophilic trifluoromethylation of carbonyl compounds?

- Methodological Answer : The reaction involves deprotonation of this compound with a strong base (e.g., t-BuOK) in polar aprotic solvents (e.g., DMF) at low temperatures (−50°C). This generates CF₃⁻, which reacts with aldehydes/ketones to form α-trifluoromethyl alcohols. For example, treating 1.5 mmol hydrate with 6.0 mmol t-BuOK in DMF yields α-trifluoromethyl benzyl alcohol (64% yield) . DFT studies confirm the exothermicity (−50 kcal/mol) of CF₃⁻ release, favoring nucleophilic addition .

Q. What role does this compound play in metabolic studies of hydrochlorofluorocarbons (HCFCs)?

- Methodological Answer : In rats exposed to HCFC-133a, this compound is a major metabolite (26% urinary excretion), formed via cytochrome P-450-mediated dechlorination. Detection employs 19F NMR and GC/MS, with metabolites quantified using internal standards (e.g., PhCF₃). Covalent binding assays in liver/kidney tissues confirm its non-persistence .

Q. How is this compound applied in diastereoselective synthesis of pseudoprolines and phosphonic acids?

- Methodological Answer : For pseudoproline synthesis, Boc-serine methyl ester reacts with this compound in toluene under Dean-Stark conditions, yielding diastereomers separable via flash chromatography . In phosphonic acid synthesis, hydroxypropanenitrile intermediates derived from the hydrate undergo silylation, reduction, and diastereoselective phosphite addition to form trifluoropropylphosphonic acids .

Q. What mechanistic insights do computational studies provide on this compound’s reactivity?

- Methodological Answer : DFT calculations reveal that deprotonation of this compound and subsequent CF₃⁻ release are highly exothermic (+50 kcal/mol Gibbs free energy), driving nucleophilic trifluoromethylation. Comparative studies with hexafluoroacetone hydrate show lower acidity of CF₃CH(OH)₂, necessitating excess base for efficient CF₃⁻ generation .

属性

IUPAC Name |

2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJWVEYTYIBXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059964 | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-53-4 | |

| Record name | 2,2,2-Trifluoro-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetaldehyde hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tfaih | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoroacetaldehyde hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG4394PJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。